dimethyl 5-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
DIMETHYL 5-{[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE is an organic compound with a complex structure that includes aromatic rings and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the propenoyl intermediate: This step involves the reaction of 4-methylbenzaldehyde with an appropriate reagent to form the (E)-3-(4-methylphenyl)-2-propenoyl intermediate.
Amidation reaction: The intermediate is then reacted with 5-aminoisophthalic acid to form the desired amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-{[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
DIMETHYL 5-{[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 5-(((4-METHYLPHENYL)SULFONYL)AMINO)ISOPHTHALATE
- DIMETHYL 5-AMINOISOPHTHALATE
Uniqueness
DIMETHYL 5-{[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE is unique due to its specific structural features, such as the (E)-3-(4-methylphenyl)-2-propenoyl group and the dimethyl ester functionality. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H19NO5 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
dimethyl 5-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H19NO5/c1-13-4-6-14(7-5-13)8-9-18(22)21-17-11-15(19(23)25-2)10-16(12-17)20(24)26-3/h4-12H,1-3H3,(H,21,22)/b9-8+ |
InChI Key |
URDYZDJHYYGBJR-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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